molecular formula C15H20O3 B042602 (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal CAS No. 29448-38-2

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal

Cat. No.: B042602
CAS No.: 29448-38-2
M. Wt: 248.32 g/mol
InChI Key: RIKWDZWVHUIUAM-WXLRGLDMSA-N
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Description

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal is a chemical compound that shares a close structural relationship with abscisic acid (ABA), a critical plant hormone, and is recognized in research circles as a key aldehyde derivative in this compound family . This structural similarity suggests its potential utility in pioneering phytobiology studies, particularly in probing the biosynthesis pathways and metabolic fate of ABA. The (2Z,4E)-configuration of the penta-2,4-dienal chain is a definitive feature that influences its stereochemistry and biological interactions, making it a subject of interest for investigating structure-activity relationships. Researchers value this compound as a specialized biochemical tool for exploring plant stress response mechanisms, such as drought and salinity tolerance, and the regulation of seed dormancy and stomatal closure. Its role extends to serving as a synthetic intermediate or reference standard in the development of novel agrochemicals and plant growth regulators. The primary research value of this compound lies in its application as a precise probe to unravel the complex signaling networks and physiological functions governed by abscisic acid in plants.

Properties

IUPAC Name

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWDZWVHUIUAM-WXLRGLDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-abscisic aldehyde. For instance, the survival of Echinococcus spp. eggs, the population dynamics and spatial distribution of the hosts of Echinococcus, and human exposure risk are all directly or indirectly affected by natural environmental factors. .

Biochemical Analysis

Biological Activity

The compound (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, commonly referred to as trans-abscisic acid (ABA), is a significant plant hormone that plays a crucial role in various physiological processes. This article explores its biological activities, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS Number 6755-41-5
Synonyms (+)-trans,trans-Abscisic Acid; 5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2E,4E)-pentadienoic acid

Biological Functions

1. Regulation of Plant Growth and Development
ABA is primarily known for its role in regulating plant growth and development. It influences seed germination, root growth, and leaf senescence. High levels of ABA inhibit seed germination and promote dormancy, while lower concentrations can stimulate growth under optimal conditions .

2. Stress Response
ABA is critical in plant responses to abiotic stresses such as drought and salinity. It enhances water retention by promoting stomatal closure to reduce transpiration rates. This mechanism is vital for plant survival during water scarcity .

3. Antioxidant Properties
Recent studies have highlighted the antioxidant properties of ABA. It has been shown to scavenge free radicals and reduce oxidative stress in plants, which can be particularly beneficial during environmental stress conditions .

ABA exerts its effects through specific receptors and signaling pathways:

  • Receptor Interaction : ABA binds to its receptors (PYR/PYL/RCAR family), leading to the inhibition of protein phosphatases (PP2Cs) that negatively regulate SNF1-related protein kinases (SnRK2s). This activation cascade enhances the expression of stress-responsive genes .
  • Gene Expression Modulation : ABA regulates the expression of various transcription factors such as ABF/AREB that are involved in stress response pathways. This modulation affects downstream genes responsible for stomatal closure and stress tolerance .

Case Studies

Case Study 1: Drought Resistance in Crops
A study conducted on wheat varieties showed that exogenous application of ABA significantly improved drought tolerance by enhancing root depth and reducing leaf water loss through stomatal regulation. The treated plants exhibited higher yields compared to untreated controls under drought conditions .

Case Study 2: ABA in Grapevine Cultivation
Research on grapevines demonstrated that ABA treatment before harvest improved berry quality by enhancing sugar accumulation and reducing acidity. This application resulted in better wine quality and increased market value .

Scientific Research Applications

Plant Physiology and Growth Regulation

Abscisic Acid in Plant Development:
ABA plays a crucial role in regulating various developmental processes in plants. It is involved in seed dormancy, promoting the maturation of seeds and inhibiting germination under unfavorable conditions. This hormone helps plants conserve water by inducing stomatal closure during drought stress, thus enhancing their survival rates in arid environments .

Table 1: Key Functions of ABA in Plant Physiology

FunctionDescription
Seed DormancyInhibits germination; promotes seed maturation
Stomatal ClosureReduces transpiration; conserves water
Stress ResponseEnhances tolerance to drought and salinity
Fruit RipeningRegulates maturation processes in fruits

Environmental Stress Responses

Drought and Salinity Tolerance:
Research indicates that ABA accumulation is a key response to environmental stresses such as drought and high salinity. By modulating gene expression related to stress tolerance mechanisms, ABA enhances the ability of plants to withstand adverse conditions. Studies have shown that genetically modified plants with increased ABA sensitivity exhibit improved drought resistance .

Case Study: ABA and Drought Resistance
A study conducted on transgenic tobacco plants demonstrated that those overexpressing ABA biosynthetic genes showed significantly enhanced drought tolerance compared to wild-type plants. These findings suggest that manipulating ABA pathways could be a viable strategy for developing crops resilient to climate change .

Agricultural Biotechnology

Use in Crop Improvement:
ABA is being explored as a tool for crop improvement through genetic engineering. By enhancing the expression of ABA-related genes, researchers aim to produce varieties that can better cope with environmental stresses while maintaining yield. This approach has been applied in rice and maize, where modified plants exhibited improved growth under drought conditions .

Table 2: Applications of ABA in Crop Biotechnology

ApplicationDescription
Genetic EngineeringDevelopment of stress-resistant crop varieties
Seed TreatmentApplication of ABA to improve seed germination rates
Post-Harvest ManagementUse of ABA to extend shelf life of fruits and vegetables

Comparison with Similar Compounds

Structure :

  • ABA: (2Z,4E)-5-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
  • Key Difference: Terminal carboxylic acid group instead of an aldehyde.
    Functional Impact :
  • ABA’s carboxylic acid enhances hydrogen-bonding capacity and ionization at physiological pH, critical for binding to PYR/PYL receptors in plants .
  • Biological Role:

(2E,4E)-5-[1,4-Dihydroxy-2,6,6-Trimethyl-3-(Trifluoromethyl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-dienal

Structure :

  • Additional substituents: 1,4-Dihydroxy and 3-trifluoromethyl groups on the cyclohexenone ring. Functional Impact:
  • The trifluoromethyl group introduces strong electron-withdrawing effects, stabilizing the cyclohexenone ring and altering electronic distribution.
  • Applications:
  • Fluorinated analogs are often explored for improved metabolic stability in agrochemicals .

(2E,4E)-5-[1-Hydroxy-2,6,6-Trimethyl-4-Oxo-3-(Propan-2-yl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-dienoic Acid

Structure :

  • Substituent: Isopropyl group at the 3-position of the cyclohexenone ring. Functional Impact:
  • The carboxylic acid group (as in ABA) maintains ionization capacity .
    Synthesis Relevance :
  • Such branched analogs are synthesized to study structure-activity relationships (SAR) in plant hormone signaling .

3-Methyl-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)Penta-2,4-dien-1-ol

Structure :

  • Terminal alcohol instead of an aldehyde; cyclohexene ring lacks the 4-oxo group.
    Functional Impact :
  • The saturated cyclohexene ring may reduce conjugation effects, altering UV/Vis absorption properties .

Tabular Comparison of Key Compounds

Property Target Compound ABA Trifluoromethyl Analog Isopropyl Analog Alcohol Derivative
Molecular Formula C₁₆H₂₂O₃ C₁₅H₂₀O₄ C₁₆H₂₁F₃O₃ C₁₈H₂₆O₄ C₁₅H₂₂O
Molecular Weight (g/mol) 262.34 264.32 318.33 306.40 218.33
Key Functional Groups Aldehyde, hydroxyl, ketone Carboxylic acid, hydroxyl, ketone Aldehyde, dihydroxy, trifluoromethyl Carboxylic acid, hydroxyl, isopropyl Alcohol, hydroxyl, cyclohexene
Stereochemistry (2Z,4E) (2Z,4E) (2E,4E) (2E,4E) Not specified
Hydrogen-Bond Donors 2 3 3 3 2
LogP (Predicted) ~2.1 ~1.8 ~2.5 ~3.0 ~2.3

Q & A

Q. What are the established synthetic routes for (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, and what catalysts are typically employed?

The synthesis of conjugated dienals often involves multi-step strategies, including aldol condensation, Wittig reactions, or cross-coupling methodologies. For structurally similar compounds (e.g., Mannich base derivatives), key steps include refluxing reactants in polar aprotic solvents (e.g., THF) with PdCl₂(PPh₃)₂ or CuI catalysts under inert atmospheres . Reaction monitoring via TLC (toluene/ethyl acetate solvent systems) and purification by column chromatography are standard . Stereochemical control (Z/E configuration) may require chiral auxiliaries or low-temperature conditions.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Structural elucidation relies on:

  • 2D NMR (¹H-¹³C HSQC, COSY) to assign double-bond configurations (Z/E) and cyclohexenone ring substituents .
  • FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
  • Elemental analysis (CHNS) to verify empirical formulas, with deviations <0.3% considered acceptable .
  • X-ray crystallography for absolute stereochemical determination, as demonstrated in cyclohexenone derivatives .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing samples at varying temperatures (e.g., 4°C, -20°C) and humidity levels. Monitor degradation via HPLC-UV at 254 nm over 30 days. For light-sensitive groups (e.g., conjugated dienals), use amber vials and argon purging. Comparative TLC with fresh samples can detect decomposition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies may arise from assay interference (e.g., compound auto-oxidation in DPPH assays) or cell line variability. Mitigation strategies:

  • Use orthogonal assays (e.g., FRAP, ORAC) under standardized O₂ levels .
  • Include negative controls (e.g., ascorbic acid) and quantify intracellular ROS via flow cytometry .
  • Perform structure-activity relationship (SAR) studies to isolate effects of hydroxyl and methyl groups .

Q. How can stereochemical integrity be maintained during large-scale synthesis, and what methods confirm configuration fidelity?

Enantiopure synthesis requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. Post-synthesis, use:

  • Chiral HPLC with cellulose-based columns to separate diastereomers .
  • NOESY NMR to detect spatial proximity of protons (e.g., 1-hydroxy group and adjacent methyl substituents) .
  • Circular dichroism (CD) for absolute configuration determination .

Q. What experimental design principles apply to studying this compound’s environmental fate and biodegradation?

Follow tiered approaches:

  • Laboratory studies : Assess hydrolysis/photolysis rates in buffered solutions (pH 4–9) under UV-Vis light. Use LC-MS to identify degradation products .
  • Microcosm assays : Evaluate microbial degradation in soil/water systems via respirometry or ¹⁴C-labeling .
  • QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) values .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Critical factors include:

  • Strict control of reaction parameters (e.g., anhydrous solvents, inert atmosphere purity) .
  • Standardization of catalyst activation (e.g., PdCl₂(PPh₃)₂ aging <6 months) .
  • Use of internal standards (e.g., deuterated analogs) in NMR quantification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

ParameterOptimal ConditionReference
CatalystPdCl₂(PPh₃)₂ (5 mol%)
SolventTHF (anhydrous)
Temperature80°C (reflux)
Reaction Time18–24 hours
PurificationSilica gel chromatography

Q. Table 2. Stability-Indicating HPLC Conditions

ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time8.2 ± 0.3 minutes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal
Reactant of Route 2
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal

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